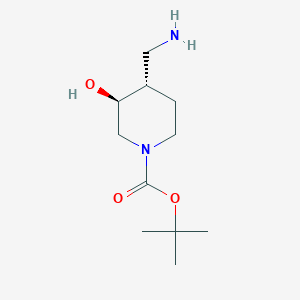

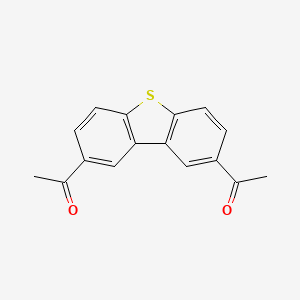

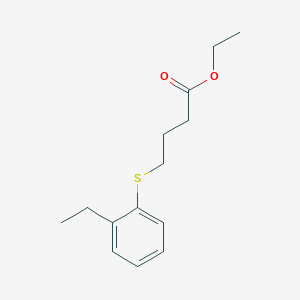

1-(8-Acetyldibenzothiophen-2-yl)ethanone

描述

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .科学研究应用

Organic Synthesis Starter

“1-(8-Acetyldibenzothiophen-2-yl)ethanone” can serve as a starting material in the synthesis of more complex benzothiophene derivatives. These derivatives are crucial in the development of various organic compounds used in medicinal chemistry and materials science .

Antioxidant Properties

Compounds derived from benzothiophene, such as “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” have been studied for their antioxidant properties. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and diseases .

Anti-inflammatory Applications

Benzothiophene derivatives exhibit anti-inflammatory activity, making them potential candidates for the treatment of chronic inflammation-related disorders. This application is significant in the development of new pharmaceuticals .

Antimicrobial Activity

The structural motif of benzothiophene is found in several antimicrobial drugs. Research into “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could lead to the development of new antimicrobial agents to combat resistant strains of bacteria .

Antitumor and Cytotoxic Activity

Some benzothiophene derivatives have shown promise in antitumor and cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer therapy research .

Neuroprotective Effects

The neuroprotective effects of benzothiophene compounds are of interest in the treatment of neurodegenerative diseases. By studying “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” researchers can explore new avenues for treating conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Drug Development

Given the structural similarity to other thiazole-based antiretroviral drugs, “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could be a precursor in the synthesis of new antiviral medications, particularly those targeting HIV .

Chemical Reaction Accelerators

Benzothiophene derivatives are known to act as accelerators in chemical reactions. This application is crucial in industrial processes where speed and efficiency are paramount .

作用机制

安全和危害

属性

IUPAC Name |

1-(8-acetyldibenzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPBWRXUZDIQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)

![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)

![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)

![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)